molecular formula C14H24O6 B14264208 7-Methyldecane-1,7,9-tricarboxylic acid CAS No. 132655-67-5

7-Methyldecane-1,7,9-tricarboxylic acid

Cat. No.: B14264208
CAS No.: 132655-67-5
M. Wt: 288.34 g/mol
InChI Key: SOKQNFRUHLVLHI-UHFFFAOYSA-N
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Description

7-Methyldecane-1,7,9-tricarboxylic acid is an organic compound characterized by a long carbon chain with three carboxylic acid groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-Methyldecane-1,7,9-tricarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methyldecane-1,7,9-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Methyldecane-1,7,9-tricarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyldecane-1,7,9-tricarboxylic acid include other tricarboxylic acids such as citric acid and isocitric acid . These compounds share the presence of three carboxylic acid groups but differ in their carbon chain length and functional group positions.

Uniqueness

What sets this compound apart is its unique structure, which includes a long carbon chain with a methyl group and three carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

132655-67-5

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

1,3-dimethylnonane-1,3,9-tricarboxylic acid

InChI

InChI=1S/C14H24O6/c1-10(12(17)18)9-14(2,13(19)20)8-6-4-3-5-7-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)

InChI Key

SOKQNFRUHLVLHI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(CCCCCCC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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